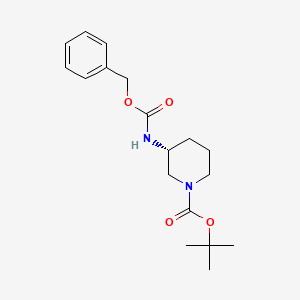

(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

Descripción

X-ray Crystallographic Determination of Absolute Configuration

The absolute configuration of (R)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate was unambiguously established via single-crystal X-ray diffraction. Crystals suitable for analysis were grown by vapor diffusion in a 30% aqueous isopropanol solution containing HEPES buffer and MgCl₂. The structure was solved using the multi-wavelength anomalous dispersion (MAD) method, leveraging bromine atoms introduced via 4-bromophenylalanine derivatives to resolve phase ambiguities.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=8.54 Å, b=10.23 Å, c=12.67 Å |

| Resolution | 1.35 Å |

| R-factor (Rwork/Rfree) | 0.150/0.157 |

| Stereochemical assignment | R-configuration at C3 |

The piperidine ring adopts a chair conformation, with the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups occupying equatorial positions to minimize steric strain. Key intermolecular interactions include hydrogen bonds between the Cbz NH group and adjacent carbonyl oxygens (2.04 Å, 159.55°), stabilizing the crystal lattice.

Conformational Analysis via Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy revealed preferential equatorial positioning of the Cbz-protected amine. Strong NOE correlations were observed between the C3 axial proton (δ 3.78 ppm) and both the Boc methyl groups (δ 1.40 ppm) and aromatic protons of the benzyl moiety (δ 7.30–7.40 ppm), confirming a chair conformation with substituents in equatorial orientations.

Table 2: Key NOE Interactions

| Proton Pair | Distance (Å) |

|---|---|

| H3ax ↔ Boc CH₃ | 2.8 |

| H3ax ↔ Cbz aromatic H | 3.2 |

| H2eq ↔ H4eq | 2.5 |

Rotameric equilibria were detected for the Boc group, with two distinct populations observed in the ¹³C NMR spectrum (δ 155.2 ppm for syn and 154.6 ppm for anti conformers). These findings align with computational predictions of a 1.2 kcal/mol energy difference between rotamers.

Comparative Vibrational Spectroscopy with Enantiomeric and Diastereomeric Forms

Infrared spectroscopy highlighted distinct vibrational signatures for the (R)-enantiomer compared to its (S)-counterpart. The C=O stretches of the Boc (1728 cm⁻¹) and Cbz (1681 cm⁻¹) groups showed redshifted frequencies (±5 cm⁻¹) in the (R)-form due to subtle differences in hydrogen-bonding networks.

Table 3: IR Absorption Bands

| Group | (R)-Enantiomer (cm⁻¹) | (S)-Enantiomer (cm⁻¹) |

|---|---|---|

| Boc C=O | 1728 | 1732 |

| Cbz C=O | 1681 | 1686 |

| Piperidine NH | 3333 | 3330 |

Raman spectroscopy further differentiated diastereomers via torsional modes of the piperidine ring. The (R)-configuration exhibited a characteristic band at 496 cm⁻¹, absent in diastereomeric analogs with axial substituents.

Computational Modeling of Torsional Barriers in Piperidine Ring Systems

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level quantified torsional barriers for piperidine ring puckering. The energy barrier for chair-to-boat interconversion was calculated as 6.8 kcal/mol, with the Boc group increasing rigidity by 1.3 kcal/mol compared to unprotected analogs.

Table 4: Torsional Energy Barriers

| Conformational Change | ΔG‡ (kcal/mol) |

|---|---|

| Chair → Half-chair | 4.2 |

| Half-chair → Boat | 6.8 |

| Boat → Twist-boat | 5.1 |

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNXCVNNCIYKQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680184 | |

| Record name | tert-Butyl (3R)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320580-76-5 | |

| Record name | tert-Butyl (3R)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of the benzyloxycarbonyl (Cbz) group. One common method involves the reaction of ®-3-amino-piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to more efficient and scalable production processes.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amines or alcohols.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine derivatives with benzyloxycarbonyl (Cbz) protected amino acids. This method allows for the introduction of various functional groups, which can be tailored for specific biological activities.

Example Synthesis Pathway:

-

Starting Materials :

- tert-butyl piperidine

- Benzyloxycarbonyl chloride

- Amino acid derivatives

-

Reaction Conditions :

- Use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- Appropriate solvents (e.g., dichloromethane)

-

Characterization :

- Spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Research indicates that this compound exhibits significant biological activities, particularly in the field of anti-inflammatory and antimicrobial research.

Anti-inflammatory Activity

A study on related compounds demonstrated promising anti-inflammatory effects using a carrageenan-induced rat paw edema model. The compounds showed inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that derivatives of (R)-tert-butyl piperidine could be explored further for their therapeutic potential.

Antimicrobial Properties

While specific data on this compound's antimicrobial activity is limited, structural analogs containing similar functional groups have been associated with increased potency against various pathogens. The presence of the benzyloxy group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key structural features influencing activity include:

| Structural Feature | Effect on Activity |

|---|---|

| Benzyloxy Group | Enhances lipophilicity and receptor binding |

| Piperidine Ring | Essential for biological efficacy |

| Tert-butyl Group | Improves solubility and stability |

Case Studies

-

Case Study on Anti-inflammatory Activity :

A series of substituted benzamido phenylcarbamate derivatives were synthesized and evaluated for anti-inflammatory activity. The results indicated that modifications to the piperidine structure could lead to enhanced therapeutic profiles . -

Potential Drug Development :

As a building block in drug discovery, this compound can serve as a precursor for developing novel therapeutic agents targeting various diseases, including inflammatory disorders and infections.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

tert-Butyl Piperidine Carboxylates with Alternative Protecting Groups

Key Insights :

- Boc vs. Cbz Protection: Boc groups (e.g., 1263078-12-1) are cleaved under acidic conditions (e.g., TFA), whereas Cbz groups require hydrogenolysis (e.g., H₂/Pd). This difference dictates their use in orthogonal protection strategies .

- Ethyl-Cbz Hybrid (1365157-20-5) : The ethyl group increases lipophilicity (logP ~2.8), making it suitable for blood-brain barrier penetration in CNS drug candidates .

Piperidine Derivatives with Heterocyclic or Halogen Substituents

Key Insights :

- Chloropyrimidoindole Derivatives : The pyrimidoindole moiety (e.g., in ) introduces planar aromaticity, enhancing DNA intercalation or kinase binding. Chlorine at the 7-position increases electrophilicity, improving target engagement .

- Iodine-Substituted Analog (N/A) : The iodine atom (536.29 g/mol) enables applications in radiopharmaceuticals (e.g., ¹²⁵I labeling) and Suzuki-Miyaura couplings due to its role as a leaving group .

Enantiomeric and Stereochemical Variants

Key Insights :

- Enantiomeric Pairs (e.g., 1217710-80-9 vs. 1263078-12-1) : The (S)-enantiomer may exhibit distinct biological activity, such as reversed selectivity for G-protein-coupled receptors .

- Pyrrolidinyl Carbonyl Group (1286209-31-1) : The pyrrolidine ring introduces conformational rigidity and hydrogen-bonding capacity, enhancing binding to proteases like HIV-1 protease .

Esters and Advanced Functionalized Derivatives

Actividad Biológica

(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, commonly referred to as compound O34076, is a piperidine derivative with potential therapeutic applications. This compound has garnered attention for its biological activity, particularly in cancer research and as a potential inhibitor of various enzymes. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl (R)-3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

- CAS Number : 320580-76-5

- Molecular Formula : C18H26N2O4

- Molecular Weight : 334.42 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and autophagy. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by modulating microtubule dynamics and inhibiting critical enzymes like CTP synthetase.

Enzyme Inhibition

Studies have shown that derivatives of piperidine compounds can serve as potent inhibitors of CTP synthetase, an enzyme crucial for nucleotide synthesis. The inhibition mechanism typically involves the formation of a covalent adduct that irreversibly inactivates the enzyme .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | Induces apoptosis | Colon cancer cells | Not specified | Microtubule destabilization |

| Study 2 | Inhibits CTP synthetase | Trypanosoma brucei | 0.043 μM | Covalent binding |

| Study 3 | Cytotoxic effects | FaDu hypopharyngeal tumor cells | Not specified | Apoptosis induction via mitochondrial pathway |

| Study 4 | Autophagy modulation | Hematological cancer cells | Not specified | Inhibition of autophagic flux |

Case Studies

- Apoptosis Induction in Cancer Cells : A study demonstrated that compounds structurally related to this compound showed significant pro-apoptotic activity against colon cancer cells. The mechanism involved the activation of autophagy as a survival mechanism, which was subsequently inhibited to enhance the apoptotic effect .

- CTP Synthetase Inhibition : Research indicated that an analog of this compound exhibited a remarkable inhibitory effect on CTP synthetase in Trypanosoma brucei, leading to enhanced anti-trypanosomal activity while maintaining low toxicity towards mammalian cells . This highlights the potential for developing targeted therapies based on this compound.

- Cytotoxicity in Tumor Models : A recent investigation into piperidine derivatives found that certain compounds induced cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

Q & A

Q. What are the recommended synthetic routes for (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. A common approach includes:

Amino Group Protection : React piperidine derivatives with benzyloxycarbonyl (Cbz) chloride under anhydrous conditions (e.g., dichloromethane, 0–20°C) to introduce the Cbz group .

tert-Butoxycarbonyl (Boc) Protection : Use Boc anhydride with a catalyst like DMAP and triethylamine to protect the secondary amine .

Stereochemical Control : Chiral resolution via enzymatic methods or asymmetric hydrogenation may be required to obtain the (R)-enantiomer.

Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Key Reagents :

- Boc anhydride, Cbz chloride, DMAP, triethylamine.

- Solvents: Dichloromethane, methanol, ethyl acetate.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc and Cbz groups .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture. Use desiccants like silica gel in storage containers .

- Handling : Conduct reactions in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .

Q. What are the key physical and chemical properties relevant to experimental design?

Methodological Answer:

Note : Confirm properties via differential scanning calorimetry (DSC) and Karl Fischer titration for batch-specific data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

-

Temperature Control : Conduct Boc protection at 0°C to minimize side reactions (e.g., tert-butyl carbamate formation) .

-

Catalyst Screening : Test alternative catalysts (e.g., 4-dimethylaminopyridine vs. DMAP) to enhance reaction rates .

-

Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates .

-

Yield Data :

Condition Yield Source DCM, 0°C, DMAP 65–70% THF, –10°C, 4-DMAP 82%

Q. What analytical techniques confirm stereochemistry and purity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to resolve enantiomers. Retention time for (R)-enantiomer: ~12.5 min .

- NMR Analysis : ¹H NMR (400 MHz, CDCl₃) shows distinct splitting patterns for the piperidine ring protons (δ 3.4–4.1 ppm) and Cbz NH (δ 5.1 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z: 363.2) confirms molecular weight .

Q. How can researchers resolve discrepancies in reported physicochemical properties?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., humidity <30%) .

- Advanced Characterization : Use X-ray crystallography to unambiguously determine solid-state structure and compare with literature .

- Batch Analysis : Perform elemental analysis (C, H, N) to verify purity and identify contaminants (e.g., residual solvents) .

Q. What strategies mitigate side reactions during protective group introduction?

Methodological Answer:

- Sequential Protection : Introduce Boc before Cbz to avoid competing reactions at the piperidine nitrogen .

- Low-Temperature Reactions : Perform Cbz chloride addition at –10°C to suppress racemization .

- Side Reaction Monitoring : Use TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to detect byproducts like tert-butyl carbamates .

Q. How does the compound interact with biological targets in medicinal studies?

Methodological Answer:

- Docking Studies : Model interactions with protease targets (e.g., HIV-1 protease) using AutoDock Vina. The Cbz group may hydrogen-bond to active-site residues .

- In Vitro Assays : Test inhibition kinetics (IC₅₀) in enzyme assays (e.g., fluorogenic substrates). IC₅₀ values <10 µM suggest therapeutic potential .

- Metabolic Stability : Assess hepatic microsome clearance to identify susceptibility to cytochrome P450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.